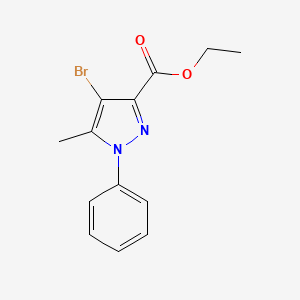

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. The compound of interest is a derivative of this class, featuring a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, with an ethyl ester group at the 3-carboxylate position.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a novel ethyl pyrrole-2-carboxylate derivative was synthesized and characterized using various spectroscopic techniques, including NMR, UV-Visible, FT-IR, and Mass spectroscopy . Similarly, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, another brominated heterocyclic compound, was synthesized and characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis . These studies provide insights into the synthetic routes that could be adapted for the synthesis of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate, although the exact synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using quantum chemical calculations and X-ray diffraction analysis. For example, the crystal structures of various ethyl carboxylate derivatives were determined, providing information on the conformations and arrangements of these molecules . Quantum chemical computational studies have also been performed to calculate the optimized molecular geometry and vibrational frequencies of similar compounds . These methods could be applied to Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been explored in the context of heterocyclic synthesis. For instance, unexpected polysubstituted pyrazole derivatives were isolated from a one-pot reaction involving 4-bromo-3-methyl-1-phenylpyrazole . This indicates that brominated pyrazoles can undergo various chemical transformations to yield a diverse array of products. The chemical reactions of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate could similarly be diverse and may include substitutions, eliminations, or additions, depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and computational studies. The vibrational analysis, NMR chemical shifts, and thermodynamic parameters provide valuable information about the stability and reactivity of these compounds . For example, the binding energy of a dimer formed by intermolecular hydrogen bonding was calculated using DFT calculations . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbitals have been used to predict the reactivity and interaction of these molecules with other chemical species . These analyses are crucial for understanding the behavior of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate in various chemical environments.

Scientific Research Applications

-

Neuroprotection and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

-

Synthesis and Properties of Pyrazoles

- Field : Chemistry

- Application : Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Synthesis of Pyrazoles

- Field : Organic Chemistry

- Application : A variety of methods have been developed for the synthesis of pyrazoles, which are important building blocks in organic synthesis .

- Methods : These methods include [3+2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

- Results : These methods provide a broad range of pyrazole derivatives with diverse and valuable synthetical, biological, and photophysical properties .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Regioselective Synthesis of Pyrazoles

- Field : Organic Chemistry

- Application : A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t -BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

- Methods : Subsequent quenching with strong acids such as TFA is essential to achieve good yields .

- Results : This method provides a broad range of pyrazole derivatives .

properties

IUPAC Name |

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCVTTXWYINIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)